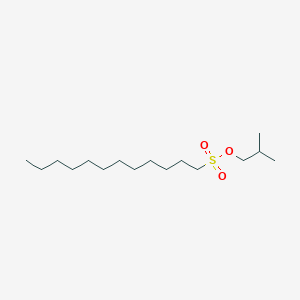
2-Methylpropyl dodecane-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylpropyl dodecane-1-sulfonate is an organic compound with the molecular formula C₁₆H₃₄O₃S. It is a sulfonate ester, which is a class of compounds known for their surfactant properties. This compound is used in various industrial applications due to its ability to reduce surface tension and enhance the solubility of other substances.
Vorbereitungsmethoden
2-Methylpropyl dodecane-1-sulfonate can be synthesized through the reaction of dodecane-1-sulfonyl chloride with 2-methylpropanol. The reaction typically occurs under basic conditions, using a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the pure compound.
Industrial production methods often involve the photochemical sulfochlorination of dodecane under visible light using sulfuryl chloride. The resulting dodecane-1-sulfonyl chloride is then reacted with 2-methylpropanol to produce this compound .
Analyse Chemischer Reaktionen
2-Methylpropyl dodecane-1-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form dodecane-1-sulfonic acid and 2-methylpropanol.
Oxidation: It can be oxidized to form sulfonic acids and other oxidized derivatives.
Common reagents used in these reactions include strong acids like hydrochloric acid, bases like sodium hydroxide, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-Methylpropyl dodecane-1-sulfonate has several scientific research applications:
Chemistry: It is used as a surfactant in various chemical reactions to enhance the solubility of reactants and products.
Biology: It is used in biological research to study the effects of surfactants on cell membranes and other biological structures.
Medicine: It is investigated for its potential use in drug delivery systems due to its ability to enhance the solubility and bioavailability of hydrophobic drugs.
Industry: It is used in the formulation of detergents, emulsifiers, and other industrial products that require surfactant properties
Wirkmechanismus
The mechanism of action of 2-methylpropyl dodecane-1-sulfonate involves its ability to reduce surface tension and enhance the solubility of other substances. It achieves this by aligning itself at the interface between hydrophobic and hydrophilic substances, thereby reducing the energy required for mixing. This property makes it effective in various applications, including detergents and emulsifiers .
Vergleich Mit ähnlichen Verbindungen
2-Methylpropyl dodecane-1-sulfonate is similar to other sulfonate esters, such as methanesulfonate and ethanesulfonate. its longer alkyl chain provides it with unique properties, such as higher hydrophobicity and better surface activity. This makes it more effective in applications that require strong surfactant properties.
Similar compounds include:
Methanesulfonate: A simpler sulfonate ester with a shorter alkyl chain.
Ethanesulfonate: Another sulfonate ester with a slightly longer alkyl chain than methanesulfonate but shorter than this compound.
Dodecylbenzenesulfonate: A sulfonate ester with a benzene ring, providing different chemical properties and applications.
Eigenschaften
CAS-Nummer |
194277-93-5 |
|---|---|
Molekularformel |
C16H34O3S |
Molekulargewicht |
306.5 g/mol |
IUPAC-Name |
2-methylpropyl dodecane-1-sulfonate |
InChI |
InChI=1S/C16H34O3S/c1-4-5-6-7-8-9-10-11-12-13-14-20(17,18)19-15-16(2)3/h16H,4-15H2,1-3H3 |
InChI-Schlüssel |
TWXPBLOUCBUIAU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCS(=O)(=O)OCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[Methyl(2-phenylethyl)amino]-L-alanine](/img/structure/B12573611.png)
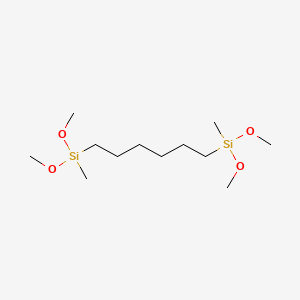

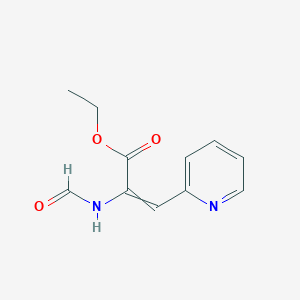
![N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-chlorobenzyl)amine](/img/structure/B12573646.png)
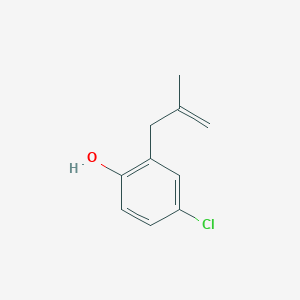
![[Butyl(methyl)amino]acetonitrile](/img/structure/B12573651.png)
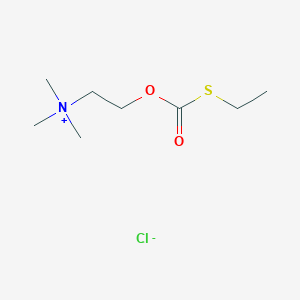
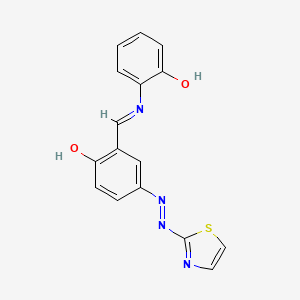
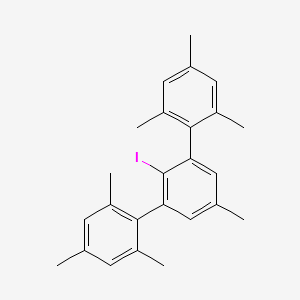
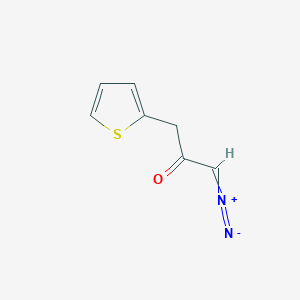
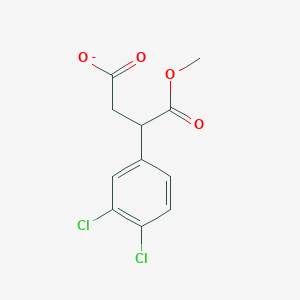
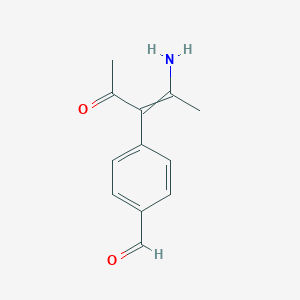
![(1S,5R)-7-oxo-2-(piperidin-4-ylcarbamoyl)-2,6-diazabicyclo[3.2.0]heptane-6-sulfonic acid](/img/structure/B12573685.png)
